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Abstract

N-butyldeoxynojirimycin hydrochloride, also known as Miglustat, is an N-alkylated iminosugar
that functions as a competitive and reversible inhibitor of glucosylceramide synthase. This
enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting this initial step,
N-butyldeoxynojirimycin hydrochloride effectively reduces the accumulation of
glucosylceramide and its derivatives in lysosomal storage disorders. Its primary clinical
application is in the treatment of mild to moderate type 1 Gaucher disease, where it serves as a
substrate reduction therapy. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, mechanism of action, and relevant
experimental protocols for N-butyldeoxynojirimycin hydrochloride.

Chemical Structure and Properties

N-butyldeoxynojirimycin hydrochloride is the hydrochloride salt of N-butyldeoxynojirimycin. The
chemical structure consists of a piperidine ring with hydroxyl groups, resembling a glucose
molecule, and an N-butyl substituent.

Table 1: Chemical and Physical Properties of N-Butyldeoxynojirimycin Hydrochloride
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Property Value Reference(s)
(2R,3R,4R,5S)-1-butyl-2-

IUPAC Name (hydroxymethyl)piperidine- [1]
3,4,5-triol hydrochloride
Miglustat hydrochloride, NB-

Synonyms [2][3]
DNJ HCI

CAS Number 210110-90-0 [1]

Molecular Formula C10H22CINOa [2][3]

Molecular Weight 255.74 g/mol [4112]13]
White to off-white crystalline

Appearance . [5]
solid

Melting Point 170 °C [6]

. Water: 44 mg/mL, DMSO: 44

Solubility [7]
mg/mL, Ethanol: 22 mg/mL

pKa 13.72 + 0.70 (Predicted) [8]

Storage Temperature

-20°C

[1]

Table 2: In Vitro Activity of N-Butyldeoxynojirimycin
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Target Enzyme ICs0 Cell Line/System Reference(s)
UDP-glucose )
_ Rat recombinant
ceramide 32 uM [9]
enzyme

glucosyltransferase

_ Rat recombinant
B-glucosidase 2 81 uM [9]
enzyme

Peripheral blood
HIV-1 282 uM mononuclear cells [9]
(PBMCs)

Peripheral blood
HIV-2 211 uM mononuclear cells [9]
(PBMCs)

Mechanism of Action: Inhibition of
Glucosylceramide Synthase

N-butyldeoxynojirimycin hydrochloride exerts its therapeutic effect through substrate reduction
therapy. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the
accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. N-
butyldeoxynojirimycin hydrochloride acts as a competitive inhibitor of glucosylceramide
synthase, the enzyme responsible for the first committed step in the biosynthesis of most
glycosphingolipids, including glucosylceramide. By inhibiting this enzyme, it reduces the rate of
glucosylceramide synthesis, thereby alleviating the substrate burden on the deficient lysosomal
enzyme.[4][2][3]
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Caption: Inhibition of Glucosylceramide Synthesis by N-butyldeoxynojirimycin Hydrochloride.

Experimental Protocols
Chemical Synthesis of N-Butyldeoxynojirimycin
Hydrochloride

An improved synthetic procedure for N-butyldeoxynojirimycin involves the N-alkylation of a
protected deoxynojirimycin derivative.[10][11][12]

Materials:

2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin

Butyl methanesulfonate

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b8220654?utm_src=pdf-body-img
https://www.hilarispublisher.com/open-access/an-improved-synthetic-method-for-nbutyl1deoxynojirimycin-2161-0444-1000388.pdf
https://www.researchgate.net/publication/318240412_Total_synthesis_of_N_-butyl-1-deoxynojirimycin
https://www.semanticscholar.org/paper/Synthesis-of-N-butyl-1-deoxynojirimycin-Shuo-Guang-li/5c8d0e912e7ac3e65239418bb116792e291e466c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8220654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methanol (MeOH)
Palladium on carbon (10% Pd/C)
Hydrochloric acid (HCI) in methanol

Ethyl acetate

Procedure:

N-Alkylation: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in DCM, add DIPEA
and butyl methanesulfonate. Stir the reaction mixture at room temperature until the starting
material is consumed (monitored by TLC).

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate
solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography to obtain N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.

Debenzylation and Salt Formation: Dissolve the purified product in methanol. Add 10% Pd/C
and a solution of HCI in methanol. Stir the mixture under a hydrogen atmosphere at room
temperature until debenzylation is complete (monitored by TLC).

Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the
filtrate under reduced pressure. Add ethyl acetate to the residue to precipitate the product.
Filter the solid and dry under vacuum to yield N-butyldeoxynojirimycin hydrochloride as a
white solid.[3][13]

HPLC Method for Purity Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to

determine the purity of N-butyldeoxynojirimycin hydrochloride.[9][14][15][16][17]

Instrumentation:

e HPLC system with a UV detector

e C18 column (e.g., 150 x 4.6 mm, 5 um particle size)
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Chromatographic Conditions:

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (gradient elution
may be required). A reported isocratic method uses a mobile phase of 0.1% Trifluoroacetic
acid: Methanol: Acetonitrile (20:40:40 v/viv).[14][15]

Flow Rate: 0.7 mL/min[14][15]
Column Temperature: Ambient
Detection Wavelength: 275 nm[14][15]

Injection Volume: 20 pL

Procedure:

Standard Preparation: Prepare a standard solution of N-butyldeoxynojirimycin hydrochloride
of known concentration in the mobile phase.

Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at
a similar concentration to the standard.

Analysis: Inject the standard and sample solutions into the HPLC system and record the
chromatograms.

Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main
peak in the sample chromatogram to the total area of all peaks, or by comparing it to the
peak area of the standard solution.

In Vitro Glucosylceramide Synthase Inhibition Assay

This assay measures the ability of N-butyldeoxynojirimycin hydrochloride to inhibit the activity
of glucosylceramide synthase.[18][19][20][21]

Materials:

Cell homogenates or purified glucosylceramide synthase
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» Radiolabeled UDP-[**C]glucose

o Ceramide

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 10 mM MgClz2)
o N-butyldeoxynojirimycin hydrochloride (inhibitor)

 Scintillation cocktail

e Chloroform/methanol (2:1, v/v)

Procedure:

o Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture
containing assay buffer, ceramide (solubilized with a detergent like Triton X-100), and varying
concentrations of N-butyldeoxynojirimycin hydrochloride.

e Enzyme Addition: Add the cell homogenate or purified enzyme to the reaction mixture and
pre-incubate for 10 minutes at 37°C.

« Initiation of Reaction: Start the reaction by adding UDP-[**C]glucose. Incubate the mixture at
37°C for a defined period (e.g., 30-60 minutes).

o Termination of Reaction: Stop the reaction by adding chloroform/methanol (2:1, v/v).

 Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower
organic phase containing the lipids.

» Quantification: Evaporate the solvent from the organic phase, redissolve the lipid residue in a
small volume of chloroform/methanol, and add scintillation cocktail. Measure the radioactivity
using a scintillation counter.

o Data Analysis: Calculate the percentage of inhibition for each concentration of N-
butyldeoxynojirimycin hydrochloride and determine the ICso value.

In Vivo Efficacy in a Gaucher Disease Mouse Model
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The efficacy of N-butyldeoxynojirimycin hydrochloride can be evaluated in a mouse model of
Gaucher disease (e.g., D409V/null mice).[22][6][23]

Animal Model:

e Gaucher disease mouse model (e.g., D409V/null) and wild-type littermates as controls.
Treatment Protocol:

Drug Administration: Administer N-butyldeoxynojirimycin hydrochloride to the Gaucher mice,
typically mixed in their chow or administered by oral gavage, at a specified dose (e.g., 150
mg/kg/day) for a defined period (e.g., 12 weeks).[23] A control group of Gaucher mice should
receive a placebo.

Monitoring: Monitor the body weight and general health of the animals throughout the study.

Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues
such as the liver, spleen, and brain.

Glucosylceramide Analysis:
o Homogenize the collected tissues.
o Extract the lipids from the tissue homogenates using a method like the Folch extraction.

o Quantify the levels of glucosylceramide in the lipid extracts using a suitable analytical
method, such as high-performance thin-layer chromatography (HPTLC) or liquid
chromatography-mass spectrometry (LC-MS).

Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, and section for
histological analysis. Stain the sections with hematoxylin and eosin (H&E) and periodic acid-
Schiff (PAS) to visualize Gaucher cells (lipid-laden macrophages).

Data Analysis: Compare the glucosylceramide levels and the number of Gaucher cells in the
tissues of the treated Gaucher mice with those of the untreated Gaucher mice and wild-type
controls.
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Clinical Efficacy in Type 1 Gaucher Disease

Clinical trials have demonstrated the efficacy of N-butyldeoxynojirimycin hydrochloride
(Miglustat) in adult patients with mild to moderate type 1 Gaucher disease.[4][2][3][8][13][24]
[25]

Table 3: Summary of Clinical Trial Results for Miglustat in Type 1 Gaucher Disease

Change after Change after

Parameter Baseline Reference(s)
12 Months 24 Months
) 1.1-2.7 times -15.1% (mean, at
Liver Volume -12% (mean) [25]
normal 18 months)
5.1-24.8 times -24.3% (mean, at
Spleen Volume -19% (mean) [25]
normal 18 months)
_ _ Slight
Hemoglobin Variable ) Stable [25]
improvement
) Slight
Platelet Count Variable ) Stable [25]
Improvement

Chitotriosidase
o Elevated -16.4% (mean) -25.4% (mean) [4][13]
Activity

Note: The results are from various open-label studies and the patient populations and baseline
characteristics may differ.

The most common adverse effects reported in clinical trials include gastrointestinal issues such
as diarrhea, flatulence, and abdominal pain, as well as weight loss and tremor.[25]

Conclusion

N-butyldeoxynojirimycin hydrochloride is a well-characterized small molecule inhibitor of
glucosylceramide synthase with proven efficacy as a substrate reduction therapy for type 1
Gaucher disease. Its oral bioavailability offers a convenient alternative for patients for whom
enzyme replacement therapy is not suitable. The information provided in this technical guide,
including its chemical properties, mechanism of action, and detailed experimental protocols,
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serves as a valuable resource for researchers and drug development professionals working in
the field of lysosomal storage disorders and glycosphingolipid metabolism. Further research
may explore its potential in other glycosphingolipid storage diseases and as a tool to
investigate the broader biological roles of glycosphingolipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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